molecular formula C8H8ClNO4S B567328 2-Chloro-6-(methylsulfonamido)benzoic acid CAS No. 1314406-45-5

2-Chloro-6-(methylsulfonamido)benzoic acid

Cat. No.: B567328
CAS No.: 1314406-45-5
M. Wt: 249.665
InChI Key: OUNMXLSKIJRUNZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of a chloro group, a methylsulfonamido group, and a carboxylic acid group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid typically involves the chlorination of 6-(methylsulfonamido)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acid derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-6-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the methylsulfonamido group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(methylsulfonamido)benzoic acid is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances its solubility, reactivity, and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-6-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNMXLSKIJRUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-45-5
Record name Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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